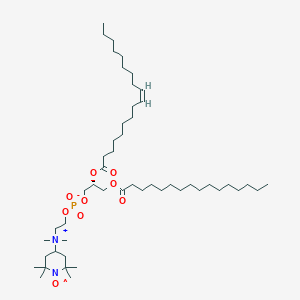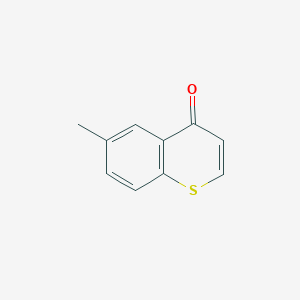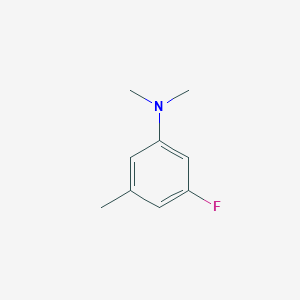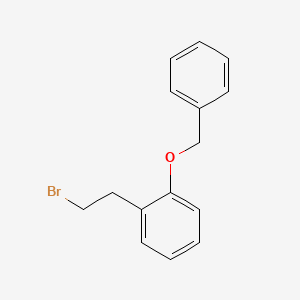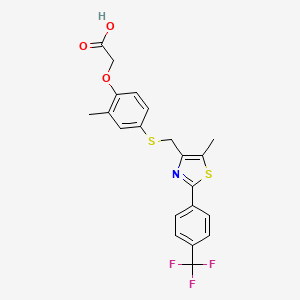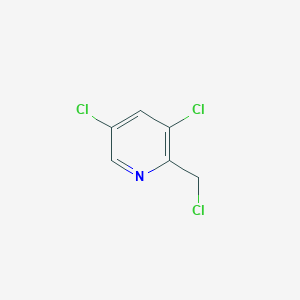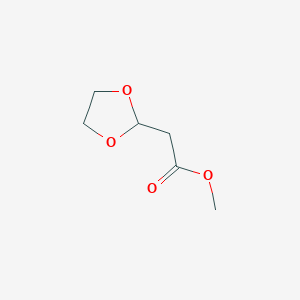
Methyl 2-(1,3-dioxolan-2-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(1,3-dioxolan-2-yl)acetate” is a synthetic compound . It is also known as “Ethyl 2-methyl-1,3-dioxolane-2-acetate” and has a fruity, apple-like smell . The compound has a molecular formula of C8H14O4 .
Synthesis Analysis
The synthesis of this compound is usually achieved by acetalization of ethyl acetoacetate with ethylene glycol in an acid-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen
1. Toxicological Assessment and Environmental Safety
A safety assessment of Ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, indicates it is not genotoxic and poses no safety concerns for skin sensitization at current levels of use. This compound also shows acceptable margins of exposure for repeated dose, developmental, and reproductive toxicity endpoints. Additionally, it is not expected to be phototoxic/photoallergenic, and its environmental impact is minimal, posing no significant risk to aquatic environments (Api et al., 2018).
2. Stereochemistry and Radical Behavior
Research on the stereochemistry of 2,4-dimethyl-1,3-dioxolane, a similar compound, reveals insights into the pyramidal structure of 1,3-dioxolan-2-yl radicals. These radicals are intermediates in photochemical additions, showing partial retention of the original configuration in certain reactions (Kobayashi & Simamura, 1973).
3. Polymer Synthesis and Characterization
The polymerization of derivatives of 1,3-dioxolane, such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], has been explored. This includes detailed spectroscopic characterization and analysis of thermal degradation, offering insights into the stability and decomposition patterns of these polymers (Coskun et al., 1998).
4. Chemical Synthesis and Reaction Mechanisms
Research has been conducted on the preparation of β-Keto Ester Acetals, including those derived from 1,3-dioxolane, using reactions in the presence of titanium tetrachloride. This sheds light on the synthetic routes and yields of related ester acetals (Collins et al., 1990).
5. Application in Fragrance and Scent Synthesis
The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with blossom orange scent, illustrates the application of 1,3-dioxolane derivatives in fragrance synthesis. The study emphasizes the influence of catalysts' textural properties on the reaction's success (Climent et al., 2002).
Wirkmechanismus
Target of Action
Methyl 2-(1,3-dioxolan-2-yl)acetate is a synthetic compound . The primary targets of this compound are not well-documented in the literature. It’s important to note that the understanding of a compound’s targets can be complex and may involve multiple proteins or receptors in the body.
Eigenschaften
IUPAC Name |
methyl 2-(1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)4-6-9-2-3-10-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBXTYRIBJOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



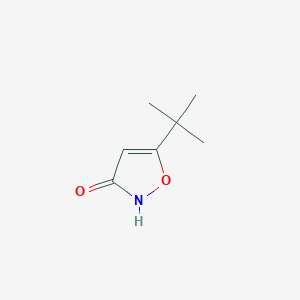
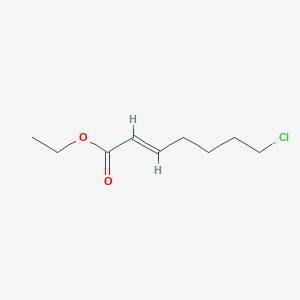

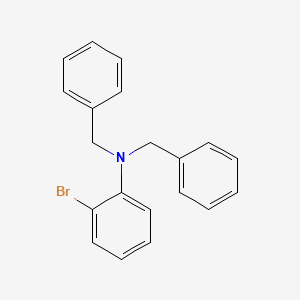


![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
